Forensic and formulation labs require pure reference standards that accurately replicate complex metabolic and stability profiles. Flutazolam provides a critical solution:
Supplied as an analytical standard, ready for immediate global dispatch.
Flutazolam is a specialized oxazolo-benzodiazepine derivative that acts as a positive allosteric modulator of GABA-A receptors, delivering pronounced sedative, anxiolytic, and muscle relaxant properties [1]. Structurally characterized by a unique 2-hydroxyethyl substituent, it is primarily procured by research and forensic laboratories as a high-value analytical reference standard and pharmacological probe [2]. Unlike standard 1,4-benzodiazepines, Flutazolam is highly valued for its distinct biphasic pharmacokinetic profile and its specific reversible hydrolytic behavior in aqueous solutions, making it an essential tool for advanced stability modeling, designer drug screening, and targeted neuropharmacological assays[3].
Substituting Flutazolam with benchmark benzodiazepines like diazepam or structural analogs like haloxazolam compromises both chemical stability assays and pharmacokinetic modeling. Diazepam exhibits a direct, extended parent half-life (20–50 hours), whereas Flutazolam possesses a highly specific biphasic profile: a very short parent half-life (~3.5 hours) followed by a long-acting active metabolite (norflurazepam, 47–100 hours) [1]. Furthermore, in aqueous pre-formulation environments, Flutazolam undergoes a unique reversible hydrolytic ring-opening to establish an equilibrium state, whereas its closest analog, haloxazolam, undergoes irreversible degradation [2]. These multifactorial differences preclude the simple interchange of Flutazolam in experimental systems without confounding metabolic tracking and solution stability results.
In aqueous stability testing, the oxazolo-benzodiazepine core of Flutazolam demonstrates a unique reversible hydrolytic cleavage mechanism, largely conferred by its 2-hydroxyethyl substituent. When compared head-to-head with its structural analog haloxazolam in acidic media, Flutazolam establishes a stable equilibrium between its ring-closed (active) and ring-opened forms, whereas haloxazolam undergoes complete, irreversible hydrolytic degradation [1].
| Evidence Dimension | Hydrolytic ring-opening pathway |
| Target Compound Data | Flutazolam: Reversible cleavage (equilibrium state achieved) |
| Comparator Or Baseline | Haloxazolam: Irreversible cleavage (complete degradation) |
| Quantified Difference | Equilibrium stability vs. irreversible loss of active compound |
| Conditions | Aqueous acidic media pre-formulation modeling |
This reversible stability profile is critical for formulation scientists and analytical chemists preparing reliable liquid chromatography standards or studying benzodiazepine solution dynamics.
Flutazolam is distinguished by a highly pronounced biphasic pharmacokinetic profile that cannot be replicated by standard benchmarks like diazepam. The parent compound of Flutazolam exhibits a rapid elimination half-life of approximately 3.5 hours, contrasting sharply with diazepam's extended parent half-life of 20–50 hours [1]. However, Flutazolam's primary active metabolite, n-desalkylflurazepam (norflurazepam), possesses an extended half-life of 47–100 hours, providing a distinct short-parent/long-metabolite kinetic model [1].
| Evidence Dimension | Parent compound elimination half-life |
| Target Compound Data | Flutazolam: ~3.5 hours |
| Comparator Or Baseline | Diazepam: 20–50 hours |
| Quantified Difference | Flutazolam parent half-life is ~85-90% shorter than diazepam, followed by a long-acting metabolite phase |
| Conditions | In vivo pharmacokinetic profiling |
Procuring Flutazolam allows toxicologists and pharmacologists to study the specific temporal dynamics of short-acting parent drugs that transition into long-acting active metabolites.
While Flutazolam shares a similar overall anxiolytic potency with diazepam, it exhibits a significantly differentiated behavioral profile in murine models. Specifically, Flutazolam is quantitatively more potent than diazepam in reducing spontaneous locomotor activity in open-field tests and in potentiating methamphetamine-induced stimulation, indicating a more marked sedative and coordination-impairing effect at equivalent doses [1].
| Evidence Dimension | Spontaneous locomotor activity reduction |
| Target Compound Data | Flutazolam: High potency suppression |
| Comparator Or Baseline | Diazepam: Moderate potency suppression (baseline) |
| Quantified Difference | Flutazolam > Diazepam for locomotor suppression and sedation at equivalent anxiolytic dosing |
| Conditions | Open-field behavioral testing in murine models |
This distinct pharmacological divergence makes Flutazolam the preferred probe for researchers aiming to isolate pronounced sedative and muscle relaxant pathways from general anxiolysis.
Because Flutazolam metabolizes into n-desalkylflurazepam (norflurazepam)—a shared metabolite with several other designer and prescription benzodiazepines—it is an essential analytical reference standard. Procuring the pure parent compound allows forensic laboratories to validate LC-MS/MS screening panels and differentiate specific ingestion profiles based on the rapid 3.5-hour parent half-life [1].
Due to its unique reversible hydrolytic ring-opening mechanism in aqueous media, Flutazolam serves as an ideal model compound for pre-formulation studies. It is specifically utilized by formulation scientists to study the impact of 2-hydroxyethyl substituents on the solution dynamics and shelf-life stability of oxazolo-benzodiazepines, contrasting with irreversible analogs like haloxazolam [2].
Flutazolam is highly suited for in vivo pharmacokinetic modeling where researchers require a short-acting parent drug that rapidly transitions into a long-acting active metabolite. This allows for precise temporal control in behavioral or electrophysiological experiments, isolating immediate parent-driven receptor activation from prolonged metabolite effects [1].